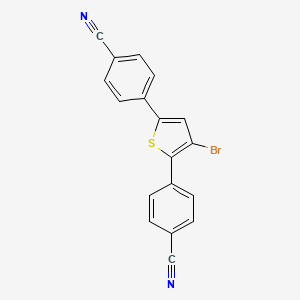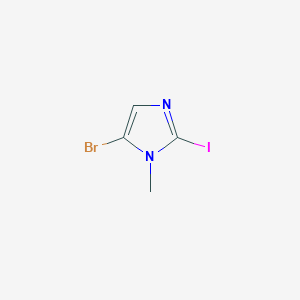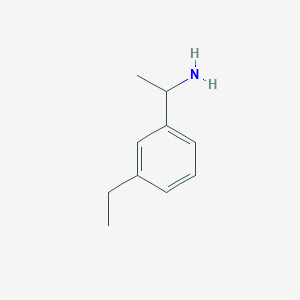
1-(3-Ethylphenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethylphenyl)ethan-1-amine is an organic compound belonging to the class of phenethylamines. This compound features a phenyl group substituted at the third position by an ethyl group and an ethan-1-amine moiety. It is a colorless liquid often used in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Ethylphenyl)ethan-1-amine can be synthesized through several methods. One common approach is the reductive amination of 1-(3-ethylphenyl)ethanone. This process involves the reaction of 1-(3-ethylphenyl)ethanone with ammonia and hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C) to yield the desired amine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the product. Parameters such as temperature, pressure, and catalyst concentration are carefully controlled to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Ethylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated amines.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(3-ethylphenyl)ethanone.
Reduction: Formation of more saturated amines.
Substitution: Formation of various substituted phenethylamines.
Wissenschaftliche Forschungsanwendungen
1-(3-Ethylphenyl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(3-ethylphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. As a phenethylamine derivative, it may act on adrenergic receptors, influencing the release of neurotransmitters such as noradrenaline. This interaction can lead to various physiological effects, including modulation of mood and cognition .
Vergleich Mit ähnlichen Verbindungen
1-(3-Methylphenyl)ethan-1-amine: Similar structure with a methyl group instead of an ethyl group.
1-Phenylethylamine: Lacks the ethyl substitution on the phenyl ring.
2-Phenylethylamine: Substitution at the second position instead of the third.
Uniqueness: 1-(3-Ethylphenyl)ethan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the third position can result in different steric and electronic effects compared to its analogs, potentially leading to distinct pharmacological properties .
Eigenschaften
Molekularformel |
C10H15N |
|---|---|
Molekulargewicht |
149.23 g/mol |
IUPAC-Name |
1-(3-ethylphenyl)ethanamine |
InChI |
InChI=1S/C10H15N/c1-3-9-5-4-6-10(7-9)8(2)11/h4-8H,3,11H2,1-2H3 |
InChI-Schlüssel |
IFWVDEPQWPSUSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC=C1)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



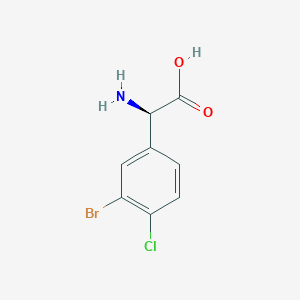


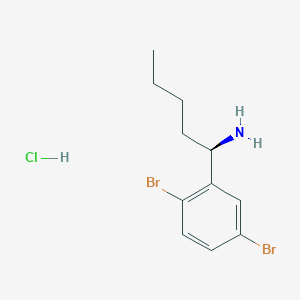
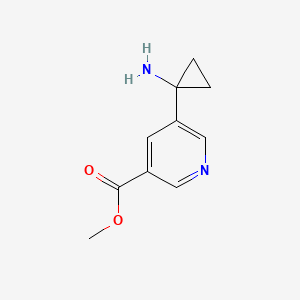
![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzenesulfonate](/img/structure/B13042526.png)
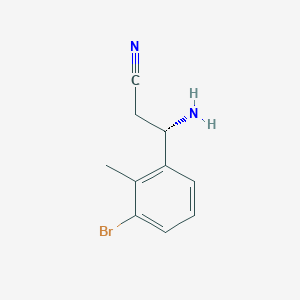
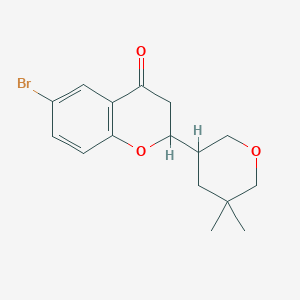
![(3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13042530.png)
